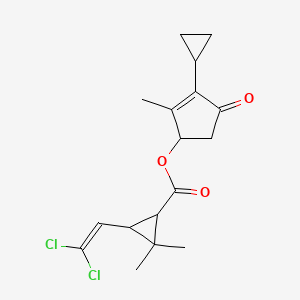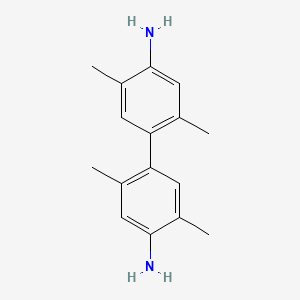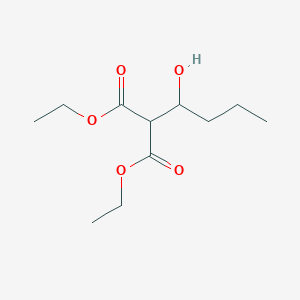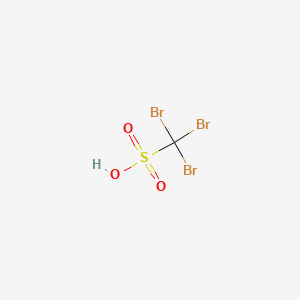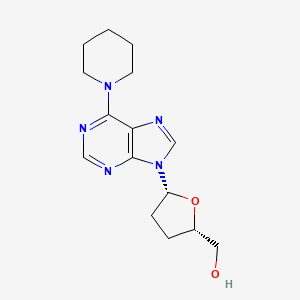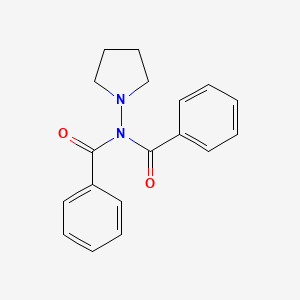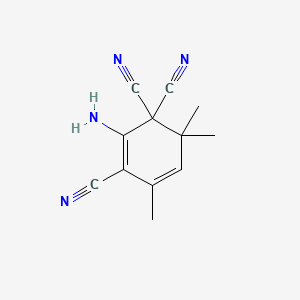
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a polyfunctionalized cyclohexane derivative. This compound is notable for its unique structure, which includes multiple nitrile groups and a cyclohexadiene ring. It is of interest in various fields of scientific research due to its potential bioactivity and its role as a synthetic intermediate in the preparation of nitrogen-containing heterocyclic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be achieved through a one-pot tandem reaction involving acetone and malononitrile. The reaction is catalyzed by bismuth(III) triflate (Bi(OTf)3) and triethylamine (Et3N) at room temperature. The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, involving the participation of carbonitrile π-bonds .
Reaction Conditions:
Reactants: Acetone and malononitrile (1:1 molar ratio)
Solvent: Acetonitrile
Catalyst: Bi(OTf)3 (20 mol%)
Base: Et3N (1:1 molar ratio with reactants)
Temperature: Room temperature (25-28°C)
Yield: Approximately 70%
Industrial Production Methods
Scaling up the reaction for industrial production involves maintaining the same reaction conditions but increasing the quantities of reactants and catalysts proportionally. The reaction can be performed in larger reactors with efficient stirring and temperature control to ensure consistent yields and product quality .
化学反応の分析
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield amines or alcohols, depending on the specific nitrile groups targeted.
Substitution
Reagents: Nucleophiles such as amines, alcohols, or thiols.
Conditions: Often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can produce a variety of substituted cyclohexane derivatives.
科学的研究の応用
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile has several applications in scientific research:
Chemistry
Synthetic Intermediate: Used in the synthesis of nitrogen-containing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Bioactivity Studies: Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
作用機序
The mechanism of action of 2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile involves its interaction with molecular targets through its nitrile and amino groups. These functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
2-Amino-4,6,6-trimethyl-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be compared with other polyfunctionalized cyclohexanes, such as:
2-Amino-4,6,6-trimethyl-cyclohex-2-en-1,1,3,4-tetracarbonitrile: Similar structure but with an additional nitrile group, leading to different reactivity and applications.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: A related compound with an aldehyde group instead of nitriles, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific arrangement of nitrile groups and its potential for diverse chemical transformations and bioactivity .
特性
CAS番号 |
30481-45-9 |
|---|---|
分子式 |
C12H12N4 |
分子量 |
212.25 g/mol |
IUPAC名 |
2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C12H12N4/c1-8-4-11(2,3)12(6-14,7-15)10(16)9(8)5-13/h4H,16H2,1-3H3 |
InChIキー |
OTYOEOKUIGHOGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(C(=C1C#N)N)(C#N)C#N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


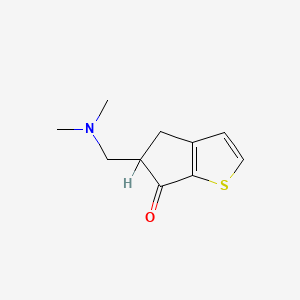
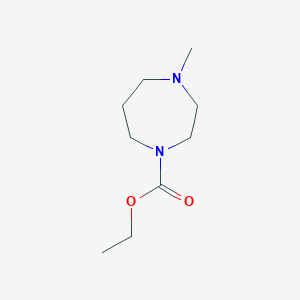
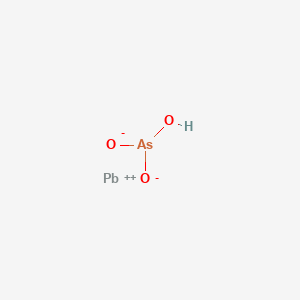

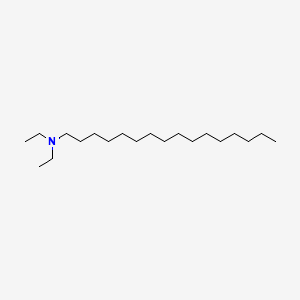
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

